L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine
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Overview
Description
L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine is a peptide composed of five amino acids: L-glutamine, L-tyrosine, L-asparagine, L-methionine, and L-phenylalanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The final peptide is cleaved from the resin and purified using HPLC (High-Performance Liquid Chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups using specific reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents like alkyl halides for alkylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
Scientific Research Applications
L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine has several applications in scientific research:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.
Industry: Utilized in the production of peptide-based materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. For example, it may inhibit or activate certain signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-threonyl-L-phenylalanine
- L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-alanyl-L-phenylalanine
Uniqueness
L-Glutaminyl-L-tyrosyl-L-asparaginyl-L-methionyl-L-phenylalanine is unique due to the presence of methionine, which can undergo specific chemical modifications such as oxidation. This property can be exploited in various applications, making it distinct from other similar peptides.
Properties
CAS No. |
920010-08-8 |
---|---|
Molecular Formula |
C32H43N7O9S |
Molecular Weight |
701.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C32H43N7O9S/c1-49-14-13-22(29(44)39-25(32(47)48)16-18-5-3-2-4-6-18)36-31(46)24(17-27(35)42)38-30(45)23(15-19-7-9-20(40)10-8-19)37-28(43)21(33)11-12-26(34)41/h2-10,21-25,40H,11-17,33H2,1H3,(H2,34,41)(H2,35,42)(H,36,46)(H,37,43)(H,38,45)(H,39,44)(H,47,48)/t21-,22-,23-,24-,25-/m0/s1 |
InChI Key |
KIXOYOFUZIVCLI-KEOOTSPTSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)N)N |
Canonical SMILES |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)N)N |
Origin of Product |
United States |
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